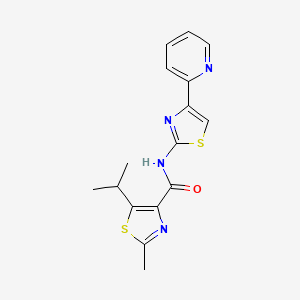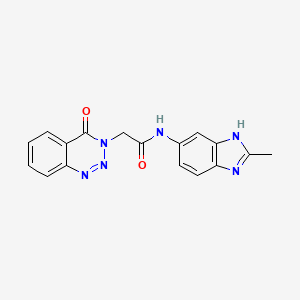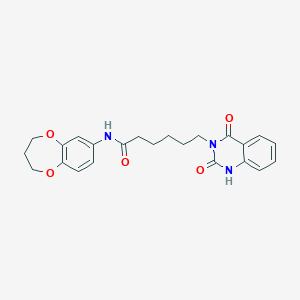![molecular formula C15H18N4O3S2 B11018647 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B11018647.png)
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide is a chemical compound with a complex structure. Let’s break it down:
-
Thiadiazole Ring: : The core of this compound is the 1,3,4-thiadiazole ring, which contains sulfur and nitrogen atoms. The 5-tert-butyl substitution at position 5 enhances its stability and influences its reactivity.
-
Sulfonamide Group: : The compound features a sulfonamide functional group (–SO₂NH₂), which has diverse applications due to its biological activity and ability to form hydrogen bonds.
Preparation Methods
The synthetic route for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide involves several steps. While I don’t have specific details on industrial production methods, here’s a general outline:
-
Thiadiazole Synthesis: : Start with tert-butylthiosemicarbazide and react it with an appropriate reagent to form the 1,3,4-thiadiazole ring.
-
Sulfonamide Formation: : Introduce the sulfonamide group by reacting the thiadiazole intermediate with a suitable sulfonyl chloride or sulfonamide reagent.
-
Nitrobenzyl Group Addition: : Finally, attach the 4-nitrobenzyl moiety to the sulfur atom.
Chemical Reactions Analysis
-
Oxidation and Reduction: : The nitro group can undergo reduction to form an amino group, while the sulfonamide can be oxidized to a sulfone.
-
Substitution Reactions: : The tert-butyl group may participate in substitution reactions, leading to various derivatives.
-
Common Reagents: : Thionyl chloride, nitric acid, and reducing agents are commonly used.
Scientific Research Applications
-
Medicinal Chemistry: : Sulfonamides often exhibit antibacterial, antiviral, or enzyme inhibitory properties. Investigate its potential as a carbonic anhydrase inhibitor.
-
Biological Studies: : Explore its effects on cellular processes, enzyme activity, or protein interactions.
-
Materials Science: : Assess its use in designing functional materials due to its unique structure.
Mechanism of Action
Carbonic Anhydrase Inhibition: The compound likely inhibits carbonic anhydrase enzymes, affecting pH regulation and bicarbonate transport.
Comparison with Similar Compounds
Similar Compounds: Compare N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide with other sulfonamides or thiadiazoles in terms of reactivity, biological activity, and structural features.
Properties
Molecular Formula |
C15H18N4O3S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C15H18N4O3S2/c1-15(2,3)13-17-18-14(24-13)16-12(20)9-23-8-10-4-6-11(7-5-10)19(21)22/h4-7H,8-9H2,1-3H3,(H,16,18,20) |
InChI Key |
MYZGDTDTVZYXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Diethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B11018571.png)

![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide](/img/structure/B11018579.png)
![N-(6-methoxypyridin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11018589.png)
![(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B11018592.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018594.png)
![N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018608.png)


![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B11018623.png)


![(2R)-{[(4-chloro-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11018639.png)
